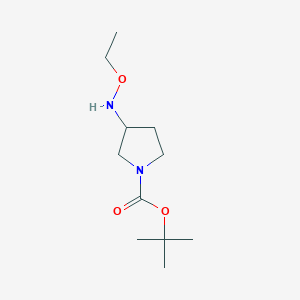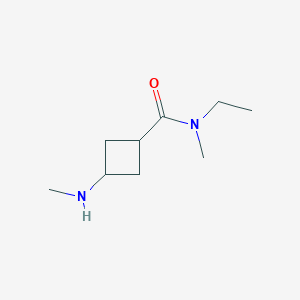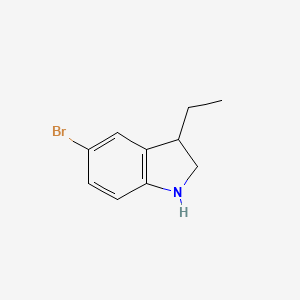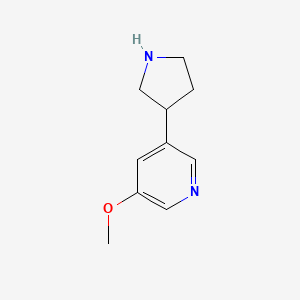
3-Methoxy-5-(pyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 3-position and a pyrrolidinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine typically involves the functionalization of a preformed pyridine ring. One common method includes the ortho lithiation of 3-methoxypyridine using mesityllithium as the metalating base
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Sulphate radicals generated by the flash photolysis of peroxodisulphate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Mesityllithium for ortho lithiation followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various hydrogenated pyridine compounds.
Scientific Research Applications
3-Methoxy-5-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a catalyst in addition reactions involving acetylenic esters.
Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances the compound’s ability to bind to certain proteins, potentially affecting their function. The methoxy group can influence the compound’s electronic properties, thereby modulating its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: Lacks the pyrrolidinyl group, making it less sterically hindered and potentially less bioactive.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid ester group, which imparts different chemical reactivity and applications.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Similar structure but with a methyl group on the pyrrolidinyl ring, affecting its steric and electronic properties.
Uniqueness
3-Methoxy-5-(pyrrolidin-3-yl)pyridine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-9(6-12-7-10)8-2-3-11-5-8/h4,6-8,11H,2-3,5H2,1H3 |
InChI Key |
JKNVMJJHDIDTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


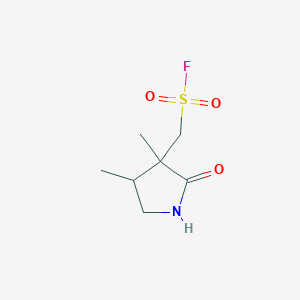
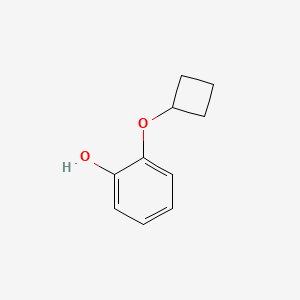

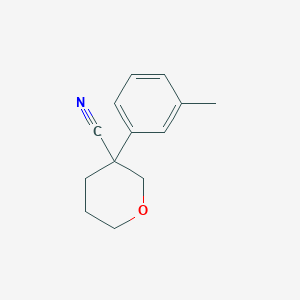
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
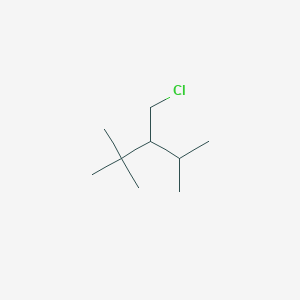

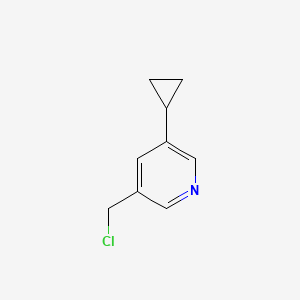
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
